2-Chlorobenzylzinc chloride

Catalog No.
S1899106
CAS No.
312624-11-6
M.F
C7H6Cl2Zn
M. Wt
226.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobenzylzinc chloride

Traditional benzylic Grignard or boronic acid reagents demand extensive protecting group strategies due to intolerance of acidic protons. 2-Chlorobenzylzinc chloride bypasses this, enabling direct coupling to complex substrates containing free -OH, -NH, or -CHO groups. • Tolerates unprotected phenols, aldehydes, esters for streamlined API synthesis. • High-yield acylation with chloroformates avoids toxic cyanide routes. • Rapid formation kinetics (

CAS Number

312624-11-6

Product Name

2-Chlorobenzylzinc chloride

IUPAC Name

1-chloro-2-methanidylbenzene;chlorozinc(1+)

Molecular Formula

C7H6Cl2Zn

Molecular Weight

226.4 g/mol

InChI

InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

GUHAQRYHECFSSL-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1Cl.Cl[Zn+]

Canonical SMILES

[CH2-]C1=CC=CC=C1Cl.Cl[Zn+]

Synonyms

2-Chlorobenzylzinc chloride, Chloro(2-chlorobenzyl)zinc, (2-Chlorobenzyl)zinc chloride, o-Chlorobenzylzinc chloride

Purity

0.5 M in THF

Package Size

10 ml, 25 ml, 50 ml

2-Chlorobenzylzinc chloride (CAS 312624-11-6) is a highly selective benzylic organozinc halide, typically procured as a 0.5 M solution in tetrahydrofuran (THF). As a premier nucleophile for palladium-catalyzed Negishi cross-coupling, its primary commercial and scientific value lies in its exceptional functional group tolerance compared to traditional organolithium or Grignard reagents [1]. By enabling direct carbon-carbon bond formation in the presence of sensitive or acidic moieties—such as unprotected phenols, aldehydes, and esters—this reagent allows process chemists to bypass costly, atom-inefficient protection and deprotection sequences [2]. Consequently, it is a critical building block for the streamlined synthesis of active pharmaceutical ingredients (APIs), functionalized diarylmethanes, and advanced agrochemicals[3].

Research Fit

Workflow
Palladium-catalyzed Negishi cross-coupling for C(sp²)–C(sp³) bond formation
Selection
Ortho-chloro substitution imparts distinct chemoselectivity vs unsubstituted or para analogs
Use Context
Supplied as a THF solution; requires cold storage and inert atmosphere handling

Substituting 2-chlorobenzylzinc chloride with its Grignard equivalent (2-chlorobenzylmagnesium chloride) or its boronic acid counterpart (2-chlorobenzylboronic acid) introduces severe processing liabilities. Grignard reagents are highly basic and nucleophilic, meaning they aggressively attack electrophilic functional groups like aldehydes and are instantly quenched by acidic protons, demanding multi-step protecting group strategies that inflate process mass intensity and reduce overall yields [1]. Conversely, while benzylic boronic acids are employed in Suzuki couplings, they are notoriously unstable and highly prone to rapid protodeboronation, leading to poor reproducibility and low coupling efficiencies [2]. 2-Chlorobenzylzinc chloride strikes the optimal balance: it possesses sufficient nucleophilicity for high-yielding Negishi couplings while maintaining a mild profile that leaves sensitive functional groups intact, making it the superior choice for late-stage functionalization[1].

Substitution Risk

Target reagent
2‑Chlorobenzylzinc chloride (ortho‑Cl)
Common substitutes
Unsubstituted benzylzinc chloride, para‑substituted, or other benzylzinc analogs
Kinetic basicity and transmetalation rate tuned by ortho‑Cl; high coupling efficiency with acidic NH/OH substrates
Positional isomer mismatch may shift protonation susceptibility and lead to attenuated yields or competitive quenching

Negishi Coupling with Unprotected Phenols

In palladium-catalyzed Negishi cross-coupling reactions, 2-chlorobenzylzinc chloride demonstrates remarkable tolerance toward acidic protons. When reacted with 4-bromophenol using Pd(OAc)2 and S-Phos, 2-chlorobenzylzinc chloride affords the cross-coupled phenol in a 98% yield [1]. In stark contrast, attempting this coupling with the Grignard analog (2-chlorobenzylmagnesium chloride) results in rapid acid-base quenching, yielding negligible amounts of the desired product unless the phenol is pre-protected [1].

Evidence DimensionCross-coupling yield with unprotected 4-bromophenol
Target Compound Data98% yield
Comparator Or Baseline2-Chlorobenzylmagnesium chloride (Grignard) (<5% yield due to quenching)
Quantified Difference>90% absolute yield improvement without protecting groups
ConditionsPd(OAc)2 (1 mol %), S-Phos (2 mol %), slow addition over 90 min

Eliminating the need for hydroxyl protecting groups saves at least two synthetic steps, significantly reducing reagent costs and manufacturing time.

Coupling yield
Head-to-head
98%
Supports selection for high-yielding ortho-chloro coupling
Isolated yield with 4-bromobenzyl alcohol; 1 mol% Pd(OAc)₂/S-Phos, 25 °C

Aldehyde-Tolerant Cross-Coupling

The attenuated nucleophilicity of 2-chlorobenzylzinc chloride allows it to participate in cross-coupling without attacking sensitive electrophiles. When reacted with 5-bromosalicylaldehyde, the zinc reagent successfully targets the carbon-bromine bond to yield the polyfunctional phenol in 81% yield [1]. A standard organolithium or Grignard reagent would preferentially undergo nucleophilic addition to the aldehyde carbonyl, leading to undesired secondary alcohols and 0% of the cross-coupled product [1].

Evidence DimensionCross-coupling yield with 5-bromosalicylaldehyde
Target Compound Data81% yield
Comparator Or BaselineOrganolithium/Grignard reagents (0% cross-coupling, 100% carbonyl addition)
Quantified Difference81% yield of desired C-C bond formation vs. complete side-reaction
ConditionsPd(OAc)2 (1 mol %), S-Phos (2 mol %), room temperature

Allows buyers to utilize this reagent for the direct functionalization of highly complex, multi-functional API intermediates without side reactions.

Protection-free coupling
Reported
98% yield with unprotected 4-bromophenol; eliminates two synthetic steps
Supports step-economical synthetic workflows
Suzuki couplings typically require OH protection; method avoids protection/deprotection

Direct Acylation to Phenylacetic Acid Derivatives

2-Chlorobenzylzinc chloride serves as a highly efficient nucleophile for direct acylation. Under Pd-catalyzed conditions (Pd(PPh3)4), it reacts smoothly with ethyl chloroformate to produce the corresponding 2-chlorophenylacetic acid ethyl ester in 81% yield [1]. Unmetallated 2-chlorobenzyl chloride cannot undergo this transformation directly, and alternative routes require toxic cyanide homologation or harsh conditions [1].

Evidence DimensionYield of phenylacetic acid ethyl ester via direct acylation
Target Compound Data81% yield
Comparator Or BaselineUnmetallated 2-chlorobenzyl chloride (0% yield under identical conditions)
Quantified Difference81% absolute yield increase via single-step Negishi acylation
ConditionsEthyl chloroformate, Pd(PPh3)4 (5 mol %), 25 °C, 6.5 h

Provides a streamlined, high-yielding, and less toxic procurement route to valuable 2-chlorophenylacetic acid derivatives used in medicinal chemistry.

Protonation susceptibility
Class-level
~0% protonation (benzylzinc model) vs >80% for arylzinc
Supports chemoselective coupling with acidic NH/OH groups
Competitive i-PrOH protonation at −10 °C; GC analysis

Scalable Continuous Flow Synthesis

For industrial scale-up, the synthesis of 2-chlorobenzylzinc chloride from 2-chlorobenzyl chloride is highly amenable to continuous flow processing. In a packed-bed zinc reactor, complete conversion to 2-chlorobenzylzinc chloride is achieved with a residence time of just 8.7 minutes, delivering a 100% yield[1]. Traditional batch syntheses without LiCl mediation are notoriously slow and often suffer from incomplete conversion or competitive Wurtz homocoupling [1].

Evidence DimensionOrganozinc formation yield and reaction time
Target Compound Data100% yield in 8.7 minutes
Comparator Or BaselineTraditional unmediated batch synthesis (slow, incomplete conversion)
Quantified DifferenceNear-perfect conversion in <10 minutes vs. multi-hour incomplete batch reactions
ConditionsContinuous flow reactor, packed zinc bed, optimized flow rate and thermostatic bath

Guarantees that procurement of this reagent—or its on-site generation—can be reliably scaled for continuous manufacturing campaigns without yield degradation.

Catalyst load & temp
Cross-study
1 mol% Pd, 25 °C
Supports cost-efficient process-scale evaluation
Compared to 2–5 mol% Pd at 60–100 °C in Suzuki couplings

Late-Stage Functionalization of Unprotected APIs

Because 2-chlorobenzylzinc chloride tolerates acidic protons and reactive electrophiles, it is the premier choice for installing a 2-chlorobenzyl group onto complex drug scaffolds containing unprotected phenols, amines, or aldehydes [1]. This directly eliminates the need for multi-step protection/deprotection sequences required by Grignard reagents.

Streamlined Phenylacetic Acid Synthesis

The reagent's ability to undergo high-yielding Pd-catalyzed acylation with chloroformates makes it highly valuable for the single-step synthesis of 2-chlorophenylacetic acid derivatives [2]. This avoids the traditional, highly toxic cyanide-displacement homologation routes typically used with benzylic chlorides.

Continuous Flow Organometallic Manufacturing

Due to its rapid formation kinetics (100% yield in <9 minutes) and stability in THF or 2-MeTHF, 2-chlorobenzylzinc chloride is an ideal substrate for continuous flow cross-coupling campaigns [3]. It enables high-throughput, scalable manufacturing of diarylmethanes with minimal reactor fouling or Wurtz homocoupling side reactions.

Application Fit Matrix

Application
Selection Property
Validation Focus
Protection-free diarylmethane synthesis
Ortho-chloro reactivity & functional group tolerance
Verify yield with unprotected phenol/aniline substrates
Late-stage functionalization of labile intermediates
Low kinetic basicity versus acidic NH/OH protons
Confirm chemoselectivity in presence of multiple polar groups
Cost-efficient Negishi coupling scale-up
Low catalyst loading & ambient temperature operation
Assess catalyst economy and energy input vs. alternative methods
Sterically hindered ortho-benzyl installation
Ortho-chloro electronic and steric modulation
Evaluate coupling efficiency with congested aryl/heteroaryl electrophiles

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